2-(benzylsulfanyl)-N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylsulfanyl)-N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.15109816 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of F6559-0153 are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
F6559-0153 interacts with its targets by inhibiting the enzymatic activity of FGFRs . Upon binding to FGFRs, the compound prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby inhibiting the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by F6559-0153 affects several biochemical pathways. The most notable is the disruption of the FGFR signaling pathway, which plays a crucial role in various types of tumors . By inhibiting this pathway, F6559-0153 can potentially halt cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of F6559-0153’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that F6559-0153 can significantly inhibit the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
The compound 2-(benzylsulfanyl)-N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide exhibits potent activities against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and thereby disrupting the FGFR signaling pathway .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFRs, causing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-2-22-11-8-17-9-12-23(20(25)19(17)22)13-10-21-18(24)15-26-14-16-6-4-3-5-7-16/h3-9,11-12H,2,10,13-15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYLAHVSGJEMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.